molecular formula C32H22N2O2 B5126719 N,N'-1,5-naphthalenediyldi(1-naphthamide)

N,N'-1,5-naphthalenediyldi(1-naphthamide)

Cat. No. B5126719
M. Wt: 466.5 g/mol
InChI Key: KMLZVSHOTJFCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,5-naphthalenediyldi(1-naphthamide), commonly known as NDI, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. NDI is a conjugated molecule that has a planar structure, making it an excellent candidate for use in organic electronics, such as organic photovoltaics and field-effect transistors. In addition to its use in electronics, NDI has also been studied for its potential biological and medicinal applications.

Mechanism of Action

NDI has been shown to interact with DNA and RNA, leading to the inhibition of DNA replication and transcription. This mechanism of action makes NDI a potential candidate for use in cancer therapy.
Biochemical and Physiological Effects
NDI has been shown to have both biochemical and physiological effects. In vitro studies have shown that NDI can induce apoptosis, or programmed cell death, in cancer cells. In addition, NDI has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NDI in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. In addition, NDI has a high thermal stability, making it suitable for use in high-temperature reactions. However, one limitation of using NDI in lab experiments is its relatively high cost compared to other organic compounds.

Future Directions

There are several potential future directions for research on NDI. One area of interest is the development of NDI-based materials for use in organic electronics. Researchers are also exploring the potential use of NDI in cancer therapy, particularly as a DNA-targeting agent. In addition, there is growing interest in the use of NDI as a sensor for detecting various analytes, such as gases and biomolecules.
Conclusion
NDI is a versatile compound that has potential applications in a variety of fields, including organic electronics and cancer therapy. Its unique properties, such as its planar structure and high electron mobility, make it an attractive candidate for use in these areas. Ongoing research on NDI is likely to uncover new applications and potential uses for this compound in the future.

Synthesis Methods

NDI can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing NDI. This reaction involves the reaction of 1,5-dibromo-2-nitrobenzene with 1-naphthylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

NDI has been extensively studied for its potential applications in organic electronics. Due to its planar structure and high electron mobility, NDI has been used as an active material in organic photovoltaics and field-effect transistors. In addition to its use in electronics, NDI has also been studied for its potential biological and medicinal applications.

properties

IUPAC Name

N-[5-(naphthalene-1-carbonylamino)naphthalen-1-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N2O2/c35-31(27-17-5-11-21-9-1-3-13-23(21)27)33-29-19-7-16-26-25(29)15-8-20-30(26)34-32(36)28-18-6-12-22-10-2-4-14-24(22)28/h1-20H,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLZVSHOTJFCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=C3C=CC=C4NC(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(naphthalene-1-carbonylamino)naphthalen-1-yl]naphthalene-1-carboxamide

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